

lorlatinib acetate mass spectrometry ionization parameters

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Compound Focus: Lorlatinib acetate

CAS No.: 1924207-18-0

Cat. No.: S539185

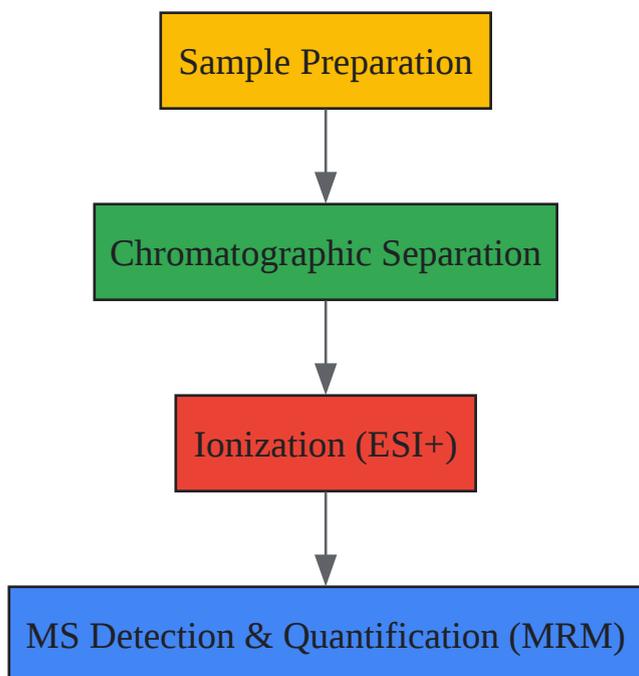
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Reference LC-MS/MS Methodology for Kinase Inhibitors

While not for lorlatinib, the developed and validated method for ten other kinase inhibitors (including osimertinib and afatinib) offers a strong template for the required instrumentation and common parameters [1].

- **Chromatography System:** EASY-nLC II system (ThermoScientific)
- **Mass Spectrometer:** TripleTOF 5600 system (AB Sciex)
- **Ionization Source:** NanoSpray III source
- **Ionization Mode:** Electrospray Ionization (ESI), positive mode
- **Analysis Mode:** Multiple Reaction Monitoring (MRM)

The general workflow for such an analysis is summarized below:



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Framework for Lorlatinib Acetate Method Development

Based on the general principles for analyzing kinase inhibitors [1], you would need to establish and optimize the following key areas for **lorlatinib acetate**:

Development Phase	Key Parameters to Establish for Lorlatinib Acetate
Sample Preparation	Protein precipitation with acetonitrile; optimization of solvent volumes and centrifugation conditions [1].
Chromatography	Column chemistry (e.g., phenyl or C18), mobile phase composition (e.g., water/methanol with ammonium bicarbonate), and gradient elution profile [1].
Mass Spectrometry	Precursor Ion ([M+H]⁺), Product Ions for MRM, optimal Declustering Potential (DP) & Collision Energy (CE); requires direct infusion of lorlatinib standard [1].
Validation	Lower limit of quantification (LLOQ), linearity, accuracy, precision, matrix effects, and stability according to FDA/EMA guidelines [1].

How to Proceed with Your Research

Since the specific parameters are not published, you will need to derive them experimentally. Here is a recommended approach:

- **Source a Pure Standard:** Obtain a high-purity **lorlatinib acetate** standard to use for tuning the mass spectrometer.
- **Determine Core Ions via Direct Infusion:** Directly infuse the standard solution to identify the protonated molecular ion **[M+H]⁺** and its characteristic fragment ions.
- **Optimize MRM Transitions:** Use the identified precursor and product ions to establish the most sensitive and specific MRM transitions for quantification.
- **Fine-tune Voltages:** Systematically optimize voltages like the Declustering Potential (DP) and Collision Energy (CE) for each MRM transition.
- **Develop Chromatography:** Adjust the LC method (column, mobile phase, gradient) to achieve good separation and a sharp peak shape for lorlatinib.

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References

1. Development and validation of a sensitive liquid ... [pmc.ncbi.nlm.nih.gov]

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